Aprosulate Shows Selective Antiplatelet Activity via Thrombin Inhibition (IC50=0.38 μg/mL)
Aprosulate demonstrates concentration-dependent inhibition of thrombin-induced platelet aggregation, with an IC50 of 0.38 μg/mL in rat washed platelets [1]. In contrast, aprosulate at up to 10 μg/mL has no effect on collagen- or ADP-induced aggregation, indicating a selective mechanism of action [1]. This selectivity is further supported by its inhibition of thrombin-induced intracellular Ca2+ mobilization, but not that induced by ADP [1].
| Evidence Dimension | Inhibition of platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 0.38 μg/mL against thrombin-induced aggregation; no inhibition of collagen/ADP-induced aggregation at 10 μg/mL |
| Comparator Or Baseline | Heparin (standard): inhibits both thrombin- and collagen-induced aggregation |
| Quantified Difference | Aprosulate: selective for thrombin; Heparin: non-selective |
| Conditions | Rat washed platelets, plasma-free system; thrombin 0.03-0.3 U/mL, collagen 1 μg/mL, ADP 3 μM |
Why This Matters
This selectivity suggests aprosulate may offer a more targeted antiplatelet effect, potentially reducing the risk of off-target bleeding associated with broader-spectrum anticoagulants.
- [1] Sugidachi A, Breiter N, Ogawa T, Asai F, Koike H. In vitro effects of aprosulate sodium, a novel anticoagulant, on platelet activation: possible mechanism for antiplatelet action. Thromb Haemost. 1996 Nov;76(5):786-90. PMID: 8950791. View Source
